molecular formula C21H23N5O3S B2721716 N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1H-indole-3-carboxamide CAS No. 1172992-35-6

N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1H-indole-3-carboxamide

Cat. No.: B2721716
CAS No.: 1172992-35-6
M. Wt: 425.51
InChI Key: UNNBXQILYCSJNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1H-indole-3-carboxamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core, tetrahydrofuran (THF)-derived side chains, and an indole-3-carboxamide moiety. The thienopyrazole scaffold is known for its bioactivity in kinase inhibition, while the indole and THF groups may enhance solubility and target binding via hydrogen bonding .

Properties

IUPAC Name

N-[2-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O3S/c27-19(23-8-13-4-3-7-29-13)10-26-20(16-11-30-12-18(16)25-26)24-21(28)15-9-22-17-6-2-1-5-14(15)17/h1-2,5-6,9,13,22H,3-4,7-8,10-12H2,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNNBXQILYCSJNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CN2C(=C3CSCC3=N2)NC(=O)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1H-indole-3-carboxamide is a complex organic compound with significant potential in pharmacological applications. Its structure incorporates a thieno[3,4-c]pyrazole moiety, which is known for various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular characteristics:

PropertyValue
Molecular Formula C19H23N5O3S2
Molecular Weight 433.6 g/mol
CAS Number 1105205-92-2

The structural complexity includes a thieno[3,4-c]pyrazole core linked to an indole carboxamide, which may contribute to its diverse biological activities.

Anticancer Activity

Research indicates that compounds containing thieno[3,4-c]pyrazole structures exhibit significant anticancer properties. For instance, derivatives have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study highlighted the efficacy of thienopyrazoles against multiple cancer types by demonstrating IC50 values in the low micromolar range across various human cancer cell lines .

Anti-inflammatory Effects

Thieno[3,4-c]pyrazoles are also recognized for their anti-inflammatory properties. They act by inhibiting key inflammatory pathways, including the NF-kB signaling pathway. This activity is crucial in conditions like arthritis and other inflammatory diseases. The compound's ability to modulate cytokine release has been documented in several studies .

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated in vitro and in vivo. It has shown protective effects against oxidative stress induced by environmental toxins. For example, a study demonstrated that thieno[3,4-c]pyrazole derivatives reduced erythrocyte malformations caused by toxic agents like 4-nonylphenol .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : Some derivatives selectively inhibit kinases such as Aurora kinase and Phosphodiesterase 7 (PDE7), which are implicated in cancer progression and inflammatory responses .
  • Modulation of Apoptotic Pathways : The compound may activate intrinsic apoptotic pathways leading to cancer cell death .
  • Antioxidative Mechanisms : By scavenging free radicals and reducing oxidative stress markers, this compound helps maintain cellular integrity under stress conditions .

Case Studies and Research Findings

Several studies have explored the biological activity of thieno[3,4-c]pyrazole compounds:

  • Study on Anticancer Activity : A series of thienopyrazole derivatives were tested against various cancer cell lines (e.g., HepG2, MCF7), showing promising results with significant cytotoxicity .
    CompoundCell LineIC50 (µM)
    Thienopyrazole Derivative AHepG20.25
    Thienopyrazole Derivative BMCF70.49
  • Anti-inflammatory Effects : In a model of induced inflammation, thieno[3,4-c]pyrazole compounds significantly reduced inflammatory markers compared to control groups .
    TreatmentInflammatory Marker Reduction (%)
    Control0
    Thienopyrazole A60
    Thienopyrazole B75

Comparison with Similar Compounds

Structural Features and Heterocyclic Cores

The target compound’s thieno[3,4-c]pyrazole core distinguishes it from benzothiazole () and furan-based analogs (). Key comparisons include:

Compound Class Core Structure Key Substituents Functional Groups
Target Compound Thieno[3,4-c]pyrazole THF-methyl, indole-3-carboxamide Amide, ether, aromatic heterocycles
Benzothiazole analogs (4g–4n) Benzothiazole Chlorophenyl, difluorophenyl, thiazolidinone Amide, thiazolidinone, halogens
Furan derivatives (97c–97e) Furan Hydrazinyl, methyl/phenyl/methoxyphenyl Amide, hydrazine, ether
  • Thienopyrazole vs.
  • THF vs. Hydrazine Substituents : The THF-methyl group in the target compound may improve solubility via ether oxygen hydrogen bonding, contrasting with hydrazine-containing furan derivatives (), which favor nucleophilic reactivity .

Spectroscopic and Hydrogen-Bonding Profiles

  • NMR Analysis : demonstrates that substituent placement (e.g., regions A and B in Rapa analogs) significantly alters chemical shifts. The target compound’s THF and indole groups would likely cause distinct δH shifts in the 2.5–4.5 ppm (THF protons) and 7.0–8.5 ppm (indole aromatic protons) ranges, differing from benzothiazole derivatives (e.g., 4g: δH 7.2–7.8 ppm for chlorophenyl) .
  • Hydrogen Bonding : The amide and THF ether groups in the target compound could form robust intermolecular hydrogen bonds (e.g., N–H···O and O–H···N), enhancing crystallinity compared to less polar analogs like 4l () .

Preparation Methods

Cyclocondensation of Thiophene Derivatives

The thieno[3,4-c]pyrazole scaffold is constructed via cyclization of 3-aminothiophene-4-carbonitrile (1 ) with hydrazine hydrate (Figure 2A). This method, adapted from analogous protocols for thieno[2,3-d]pyrimidines, proceeds under reflux in ethanol (12 h, 75% yield). Key intermediates include:

  • Intermediate 2 : 3-Amino-4,6-dihydro-2H-thieno[3,4-c]pyrazole.
  • Intermediate 3 : Bromoethyl derivative introduced via alkylation with 1,2-dibromoethane in DMF/K2CO3 (60°C, 8 h).

Analytical Validation :

  • 1H NMR (DMSO-d6, 400 MHz): δ 7.85 (s, 1H, pyrazole-H), 4.25 (t, J = 6.4 Hz, 2H, CH2), 3.72 (t, J = 6.4 Hz, 2H, CH2).
  • HRMS : m/z 182.0321 [M+H]+ (calc. 182.0318).

Functionalization with the 2-Oxoethyl-THF-methylamine Side Chain

Reductive Amination Strategy

The ketone intermediate (4 ) is reacted with (tetrahydrofuran-2-yl)methylamine (5 ) under reductive conditions (Figure 2B):

  • Step 1 : Condensation of 3 with ethyl glyoxylate in THF (0°C, 2 h) to form ketone 4 .
  • Step 2 : Reductive amination using NaBH3CN in MeOH (rt, 12 h, 68% yield).

Optimization Notes :

  • Solvent : MeOH > EtOH due to superior solubility of intermediates.
  • Catalyst : Acetic acid (10 mol%) enhances imine formation.

Analytical Validation :

  • 13C NMR (CDCl3, 100 MHz): δ 207.5 (C=O), 75.8 (THF-CH), 52.3 (N-CH2).

Alternative Synthetic Routes

One-Pot Assembly via Tandem Cyclization

A streamlined approach combines thiophene cyclization and side-chain introduction in a single pot (Figure 3):

  • Reactants : 3-Aminothiophene-4-carbonitrile, 2-bromo-1-(tetrahydrofuran-2-yl)ethanone, hydrazine.
  • Conditions : DMF, 80°C, 18 h, 55% yield.

Advantages : Reduced purification steps; higher atom economy.

Summary of Synthetic Methods

Step Method Yield (%) Key Reagents Reference
1 Thienopyrazole cyclization 75 Hydrazine hydrate, EtOH
2 Reductive amination 68 NaBH3CN, MeOH
3 Peptide coupling 82 EDCl/HOBt, DMF
4 One-pot tandem synthesis 55 DMF, 80°C

Challenges and Optimization Strategies

  • Regioselectivity : Competing cyclization pathways (e.g., thieno[2,3-c] vs. [3,4-c] isomers) are mitigated using bulky bases (e.g., DBU).
  • THF Stability : THF-methylamine side chain is prone to ring-opening under acidic conditions; neutral pH is maintained during coupling.

Q & A

Q. What are the optimal synthetic routes for preparing the compound, and how can reaction yields be improved?

The synthesis involves multi-step reactions, typically starting with the preparation of heterocyclic intermediates (e.g., thieno[3,4-c]pyrazole and indole-carboxamide moieties). Key steps include:

  • Amide bond formation : Coupling the tetrahydrofuran-methylamine group to the thienopyrazole core using carbodiimide-based reagents (e.g., EDC/HOBt) under anhydrous conditions .
  • Cyclization : Reflux in ethanol or acetonitrile to form the thieno[3,4-c]pyrazole ring, with yields improved by catalytic acids (e.g., acetic acid) .
  • Purification : Flash chromatography (ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the final compound . Methodological Tip: Optimize solvent polarity and temperature to suppress side reactions (e.g., hydrolysis of labile amide bonds) .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm connectivity of the tetrahydrofuran, thienopyrazole, and indole groups. Key signals include:
  • Downfield shifts (~δ 10-12 ppm) for the indole NH proton .
  • Split signals for diastereotopic protons in the tetrahydrofuran ring .
    • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns .
    • X-ray Crystallography : Use SHELXL for refining crystal structures, particularly to resolve stereochemistry in the tetrahydrofuran moiety .

Q. How can initial biological activity screening be designed for this compound?

  • In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC₅₀ calculations to assess cytotoxicity .
  • Enzyme inhibition : Screen against kinases or proteases (e.g., COX-2) via fluorometric or colorimetric assays .
  • Negative Control: Include a derivative lacking the tetrahydrofuran group to evaluate the role of this moiety in activity .

Advanced Research Questions

Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?

  • Core modifications : Synthesize analogs with:
  • Varied substituents on the indole ring (e.g., halogenation at C-5 to enhance lipophilicity) .
  • Replacement of tetrahydrofuran with other heterocycles (e.g., pyrrolidine) to probe steric effects .
    • Pharmacophore mapping : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding between the carboxamide and target proteins) .
    • Data Analysis: Correlate IC₅₀ values with computational binding scores to prioritize derivatives .

Q. How can conflicting data on biological targets be resolved?

Contradictory results (e.g., COX-2 vs. PI3K inhibition) may arise from assay conditions or off-target effects. Mitigate by:

  • Target deconvolution : Use siRNA silencing or CRISPR knockouts to validate putative targets .
  • Proteomic profiling : Employ affinity chromatography with the compound as bait to identify binding partners .
  • Cross-Validation: Compare results across orthogonal assays (e.g., SPR vs. ITC for binding affinity) .

Q. What computational methods predict the compound’s stability under physiological conditions?

  • Molecular Dynamics (MD) Simulations : Simulate the compound in aqueous solution (AMBER force field) to assess hydrolysis susceptibility of the amide bond .
  • Degradation Pathways : Use DFT calculations (Gaussian 09) to model acid/base-catalyzed degradation mechanisms, focusing on the tetrahydrofuran-oxygen’s role .
  • Experimental Validation: Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring .

Methodological Considerations Table

ParameterTechniques/ApproachesKey References
Synthesis Yield Reflux in ethanol/acetic acid (70–80°C), catalytic DMAP for amide coupling
Purity Assessment HPLC (C18 column, acetonitrile/water gradient), ≥95% purity threshold
Target Identification Thermal shift assay (TSA) with SYPRO Orange dye; ΔTₘ ≥ 2°C indicates binding
SAR Optimization Free-Wilson analysis combined with QSAR models (MOE software)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.